N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine-derived acetamide featuring a 2-ethoxyphenyl substituent and a 4-(2-methylphenyl)piperazine moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-3-36-22-11-7-5-9-20(22)28-23(34)18-33-26(35)32-13-12-27-24(25(32)29-33)31-16-14-30(15-17-31)21-10-6-4-8-19(21)2/h4-13H,3,14-18H2,1-2H3,(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPNIHAGNPTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound’s structural analogs primarily differ in:
Aryl/heteroaryl substituents on the acetamide nitrogen.
Modifications to the piperazine/piperidine ring .
Variations in the heterocyclic core (e.g., triazolo[4,3-a]pyrazine vs. triazolo[4,3-b]pyridazine).
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Piperazine vs.
- Substituent Effects :
- The 2-ethoxyphenyl group (target compound) introduces electron-donating effects and moderate polarity, contrasting with the lipophilic 3-isopropylphenyl () or the sulfur-containing 3-methylsulfanylphenyl (). These differences may influence solubility and membrane permeability .
- In , the absence of a piperazine ring and the shift to a pyridazine core likely reduce steric bulk, affecting target engagement .
Table 2: NMR Spectral Data Comparison (Selected Protons)
Potential Pharmacological Relevance
While direct bioactivity data for the target compound are unavailable, structural analogs highlight trends:
Biological Activity
N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring
- A pyrazine moiety
- An acetamide functional group
This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological evaluation.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of triazole and pyrazole compounds often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes or inhibit enzyme activity .
2. Anticancer Potential
Preliminary investigations into similar compounds suggest that they may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways .
3. Analgesic and Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit analgesic and anti-inflammatory activities. For example, the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been linked to the effectiveness of certain derivatives in reducing pain and inflammation .
Case Studies
-
Antimicrobial Evaluation
A study conducted on a series of triazole derivatives demonstrated that compounds with similar substituents showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis . -
Anticancer Activity
In vitro studies have shown that certain triazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. The presence of the piperazine moiety appears to enhance this effect by facilitating better cellular uptake . -
Analgesic Properties
In vivo models have indicated that related compounds exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These effects were assessed using acetic acid-induced writhing tests in rodents .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
